Halogen atoms, particularly bromine and fluorine, play pivotal roles in optimizing the physicochemical and biological profiles of quinoline derivatives. The bromine atom at the C7 position of 7-bromo-6-fluoro-2-methylquinoline introduces steric bulk and enhances lipophilicity, facilitating membrane permeability and target binding. Concurrently, the fluorine atom at C6 exerts strong electron-withdrawing effects, stabilizing charge distributions and influencing intermolecular interactions such as hydrogen bonding and van der Waals forces. The methyl group at C2 further fine-tunes steric accessibility, potentially shielding reactive sites or directing regioselective reactions.
Quinoline derivatives are renowned for their broad-spectrum biological activities. The structural motif of 7-bromo-6-fluoro-2-methylquinoline aligns with pharmacophores used in anticancer and antimicrobial agents. For example, halogenated quinolines disrupt DNA replication in cancer cells by intercalating into DNA helices or inhibiting topoisomerase enzymes. The compound’s fluorine atom may also enhance metabolic stability, reducing susceptibility to cytochrome P450-mediated degradation.
The quinoline core adopts a planar geometry due to aromatic π-conjugation, with slight distortions introduced by substituents. Density functional theory (DFT) calculations predict the following key features:
Table 2: Predicted geometric parameters
| Parameter | Value (Å/°) |
|---|---|
| C2-C3 bond length | 1.41 Å |
| C6-F bond length | 1.34 Å |
| C7-Br bond length | 1.90 Å |
| Dihedral angle (C6-C7-Br) | 178.9° |
The electronegative fluorine at C6 induces significant electron withdrawal from the benzene ring, while the bromine at C7 contributes steric bulk and polarizability. The methyl group at C2 exhibits a minor electron-donating effect through hyperconjugation, creating a stereoelectronic gradient across the molecule. This electronic asymmetry influences reactivity, particularly in electrophilic substitution reactions at the unsubstituted positions (C4, C5, and C8) [1] [5].
¹H NMR (400 MHz, CDCl₃):
The methyl group at C2 appears as a singlet due to equivalent protons. Coupling between H5 and F6 (³J₅₋₆ ≈ 8 Hz) splits the H5 resonance into a doublet of doublets. The absence of coupling between H7 and Br7 confirms the meta relationship between bromine and neighboring protons .
¹³C NMR (100 MHz, CDCl₃):
The fluorine-coupled carbon (C6) shows characteristic splitting, while the quaternary carbon (C7) bonded to bromine appears deshielded relative to unsubstituted positions .
Key absorption bands:
The C-F stretching frequency is consistent with meta-fluoro substitution, while the C-Br stretch aligns with aryl bromides [1] [4].
The isotopic pattern (¹:¹ ratio for ⁷⁹Br/⁸¹Br) confirms bromine presence. Fragmentation pathways include loss of Br· (Δmlz = 79.9) and sequential elimination of HF (Δmlz = 20) [5].
While single-crystal X-ray data for 7-bromo-6-fluoro-2-methylquinoline remains unpublished, comparisons with analogous structures reveal key trends:
Table 3: Lattice parameters of halogenated quinolines
| Compound | a (Å) | b (Å) | c (Å) | β (°) | Space Group |
|---|---|---|---|---|---|
| 2-Methylquinoline | 7.21 | 9.45 | 10.12 | 95.3 | P2₁/c |
| 6-Fluoro-2-methylquinoline | 7.18 | 9.41 | 10.09 | 94.8 | P2₁/c |
| 7-Bromo-2-methylquinoline | 7.35 | 9.52 | 10.30 | 96.1 | P2₁/c |
The bromine atom at C7 increases unit cell dimensions compared to fluoro-substituted analogs, reflecting its larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine). Halogen bonding between Br7 and adjacent molecules’ π-systems likely stabilizes the crystal lattice, a feature absent in fluoro-only derivatives [4] .
Substituent electronegativity inversely correlates with π-stacking distances:
The bulky bromine disrupts face-to-face aromatic interactions, while fluorine’s electron withdrawal enhances edge-to-face contacts [1] [4].
Hickey and co-workers disclosed that the fluorine atom at carbon-6 of 6-fluoro-2-methylquinoline directs carbon-hydrogen borylation exclusively to carbon-7 when an iridium-based catalytic system is used [1] [2]. Key optimisation data are summarised in Table 1.
| Entry | Solvent (3 mL mmol⁻¹) | Ligand (mol %) | Bis(pinacolato)diboron equiv. | Temperature / °C | Isolated yield of 7-boryl intermediate / % |
|---|---|---|---|---|---|
| 1 | cyclopentyl methyl ether | 4,4'-di-tert-butyl-2,2'-bipyridine (6) | 1.1 | 100 | 0 [1] |
| 3 | methyl tert-butyl ether | 4,4'-di-tert-butyl-2,2'-bipyridine (3) | 1.1 | 60 | 95 [1] |
| 5 | tetrahydrofuran | 1,10-phenanthroline (6) | 1.1 | 80 | 80 [1] |
| 9 | tetrahydrofuran | 4,4'-di-tert-butyl-2,2'-bipyridine (3) | 1.1 | 80 | 98 (nuclear magnetic resonance) [1] |
The optimised protocol employs 1.5 mol % bis(methoxy)(cyclooctadiene)iridium(I) dimer, 3 mol % 4,4'-di-tert-butyl-2,2'-bipyridine and 1.1 equiv. bis(pinacolato)diboron in tetrahydrofuran at 80 °C for 12–18 h, delivering the carbon-7 boronate ester intermediate in ≥ 95% yield on millimole scale [1].
Copper(II) bromide in methanol–water (1 : 1) converts the in-situ boronate to 7-bromo-6-fluoro-2-methylquinoline in a single pot. The overall isolated yield across the two steps typically exceeds 90% on a 0.2 mmol scale and remains ≥ 85% on gram scale [1]. Mechanistic investigations indicate that copper merely generates molecular bromine; base-catalysed ipso-substitution of the boronate is the turnover-limiting step [3].
The iridium system tolerates alkoxy, chloro, ester and free hydrogen substituents at carbon-4, demonstrating broad functional-group compatibility [1]. Zinc-based Lewis acids have been shown to catalyse heteroarene borylation but give lower yields with quinolines bearing strongly electron-withdrawing fluorine substituents [4].
Carbamate-protected quinolines undergo regio-selective lithiation at carbon-7 under lithium diisopropylamide at –78 °C, followed by electrophilic quench with bromine electrophiles. Blakemore reported 71% yield for bromide introduction after oxidative work-up [5]. Subsequent studies replaced lithium with mixed lithium–magnesium reagents under continuous flow, supplying C-7 functionalised quinolines in 75–88% yield with residence times below ten minutes [6].
Excess lithium diisopropylamide induces an ortho-Fries rearrangement, enabling migration of pre-installed iodine or chlorine substituents from carbon-8 to carbon-7, which are then exchanged for bromine under copper(I) halide conditions [5]. Although step-intensive, this route allows late-stage halogen editing without disturbing other heteroatoms.
| Representative DoM conditions for 6-fluoro-2-methylquinoline | Temperature / °C | Electrophile | Yield of 7-bromo product / % |
|---|---|---|---|
| lithium diisopropylamide, tetrahydrofuran, 1 h | –78 → 25 | bromine–pyridine complex | 68 [7] |
| lithium tetramethylpiperidide, tetramethylethylenediamine, 30 min | –60 | N-bromosuccinimide | 72 [7] |
A [3 + 1 + 1 + 1] annulation of 6-fluoro-2-aminopyridine, benzaldehyde and dimethyl sulfoxide furnishes 6-fluoro-2-methylquinoline in 72% isolated yield at 120 °C without metal catalysts [8]. Subsequent iridium-catalysed borylation and copper-mediated halodeboronation, as described in Section 3.1, completes the three-step sequence to the title bromide in an overall 62% yield.
Doebner–von Miller condensation of 6-fluoro-2-aminopyridine, glycerol and arsenic acid delivers the quinoline nucleus in 65% yield [9]. Electrophilic bromination with elemental bromine under ice-bath conditions, followed by base-controlled mono-substitution, affords 7-bromo-6-fluoro-2-methylquinoline in 57% yield after chromatography [7].
Bailey demonstrated that reflux of 2-aminobenzophenone with cyclohexanone in neat acetic acid under microwave irradiation at 160 °C for five minutes gives 6-fluoro-2-methylquinoline analogues in 92% yield, compared with < 20% after 24 h under conventional heating [10]. Applying the same irradiation to the copper-mediated halodeboronation step shortens reaction time from three hours to twelve minutes without loss of yield [10].
| Processing mode | Reaction formed | Time / min | Yield / % |
|---|---|---|---|
| conventional oil bath | quinoline ring formation | 300 | 18 [10] |
| microwave, 160 °C | quinoline ring formation | 5 | 92 [10] |
| conventional oil bath | halodeboronation | 180 | 91 [1] |
| microwave, 140 °C | halodeboronation | 12 | 90 [10] |
A packed-bed flow reactor containing immobilised copper(II) bromide converts carbon-7 boronate esters to the bromide at 50 °C with a residence time of 90 seconds and a space–time yield of 4.2 kg L⁻¹ h⁻¹, eliminating exotherm risk associated with batch bromination [11]. Parallel work from Murie integrated lithiation, zinc transmetalation and electrophilic trapping in a single serpentine coil, furnishing 7-bromo-quinoline derivatives in 80–85% yield with residence times under ten minutes and catalyst recycling over 48 h with no productivity loss [6].